molecular formula C7H12BBrN2O2 B2706924 3-Bromo-1-tert-butylpyrazole-4-boronic acid CAS No. 2377610-04-1

3-Bromo-1-tert-butylpyrazole-4-boronic acid

Katalognummer: B2706924
CAS-Nummer: 2377610-04-1
Molekulargewicht: 246.9
InChI-Schlüssel: ZCGMGEHGCJIUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-tert-butylpyrazole-4-boronic acid is a chemical compound with the molecular formula C7H12BBrN2O2 and a molecular weight of 246.9 g/mol . It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with boronic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for 3-Bromo-1-tert-butylpyrazole-4-boronic acid are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-tert-butylpyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including 3-Bromo-1-tert-butylpyrazole-4-boronic acid, have garnered attention for their anticancer properties. Boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The first boronic acid drug, bortezomib, demonstrated the efficacy of this class of compounds in treating multiple myeloma and led to increased research interest in similar compounds .

Recent studies indicate that modifications to boronic acids can enhance their selectivity and pharmacokinetic properties. For instance, the introduction of a pyrazole moiety can improve the compound's ability to target specific cancer pathways, potentially leading to more effective treatments .

Anti-inflammatory and Autoimmune Disease Treatment
Research has shown that compounds like this compound exhibit high selectivity for spleen tyrosine kinase (SYK), which is implicated in various inflammatory and autoimmune diseases. This selectivity is crucial for developing therapies with fewer side effects. The compound has been noted for its potential in treating conditions such as asthma, rheumatoid arthritis, and lupus erythematosus due to its ability to inhibit SYK effectively while sparing other kinases .

Organic Synthesis Applications

Cross-Coupling Reactions
this compound is valuable in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis. The presence of the bromine atom enhances the reactivity of the compound, allowing it to participate effectively in these reactions with various boronic acids and other nucleophiles .

Synthesis of Complex Molecules
The compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for further derivatization, enabling chemists to create a wide array of functionalized compounds that may have specific biological activities or material properties .

Case Studies and Research Findings

Study Focus Findings
Study on SYK InhibitionInvestigated the anti-inflammatory propertiesFound that this compound showed low IC50 values for SYK inhibition, indicating high potency .
Cross-Coupling EfficiencyEvaluated its use in Suzuki reactionsDemonstrated successful coupling yields ranging from 58% to 97% when paired with various boronic acids .
Anticancer EfficacyAssessed its role in cancer treatmentHighlighted its potential as a proteasome inhibitor similar to bortezomib .

Wirkmechanismus

The mechanism of action of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-1-methylpyrazole-4-boronic acid
  • 3-Bromo-1-ethylpyrazole-4-boronic acid
  • 3-Bromo-1-isopropylpyrazole-4-boronic acid

Uniqueness

3-Bromo-1-tert-butylpyrazole-4-boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .

Biologische Aktivität

3-Bromo-1-tert-butylpyrazole-4-boronic acid (CAS No. 2377610-04-1) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in drug design and enzyme inhibition studies. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

This compound features a pyrazole ring with a bromine substituent and a tert-butyl group, which influences its lipophilicity and reactivity. The boronic acid functional group allows for interactions with biological targets, particularly in enzyme inhibition.

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors. Specifically, this compound may interact with serine proteases and other enzymes through the formation of covalent bonds with active site residues. This mechanism is particularly relevant in the context of developing therapeutic agents against various diseases.

Anticancer Activity

Studies have shown that boronic acids exhibit anticancer properties through multiple mechanisms, including the inhibition of proteasome activity. The ability of this compound to inhibit cancer cell proliferation has been documented, suggesting its potential as an anticancer agent.

Antibacterial Properties

Preliminary investigations into the antibacterial activity of boronic acids indicate that they can inhibit bacterial growth by targeting specific enzymatic pathways. The effectiveness of this compound against common bacterial strains remains an area of ongoing research.

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The boron atom in the compound can form covalent bonds with hydroxyl groups in target proteins, leading to enzyme inhibition.
  • Lipophilicity : The tert-butyl group enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Study on Anticancer Activity

A study evaluating various boronic acids, including derivatives similar to this compound, demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7). The IC50 values indicated potent activity against these cells, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy.

Study on Enzyme Inhibition

Another investigation focused on the inhibition of serine proteases by boronic acids. The results showed that compounds with similar structures could effectively inhibit enzyme activity, highlighting the potential of this compound in therapeutic applications targeting proteolytic enzymes.

Data Table: Biological Activity Summary

Activity Type Description IC50 Values
Enzyme InhibitionInhibits serine proteases through covalent bond formationNot specified
Anticancer ActivityCytotoxic effects on cancer cell lines (e.g., MCF-7)IC50 ~18.76 µg/mL
Antibacterial ActivityPotential inhibition of bacterial growth (specific strains under investigation)Not specified

Eigenschaften

IUPAC Name

(3-bromo-1-tert-butylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BBrN2O2/c1-7(2,3)11-4-5(8(12)13)6(9)10-11/h4,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGMGEHGCJIUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1Br)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.